7-Chloro-4-iodoisoquinolin-1-ol
Description
Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Medicinal Chemistry
The isoquinoline framework is a privileged scaffold in both organic synthesis and medicinal chemistry. nih.gov Its rigid, planar structure provides a foundation for the construction of complex molecular architectures. fiveable.me This structural motif is present in a vast number of natural products, particularly alkaloids, which exhibit a wide range of pharmacological activities. numberanalytics.comwikipedia.org The presence of the nitrogen atom in the isoquinoline ring system imparts basic properties and allows for a variety of chemical transformations, including N-alkylation, N-oxidation, and the formation of quaternary salts. amerigoscientific.com
In medicinal chemistry, the isoquinoline core is a key component in numerous therapeutic agents. nih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for effective binding to biological targets. fiveable.me The versatility of the isoquinoline scaffold enables chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties.
The Role of Halogenation in Modulating Reactivity and Molecular Properties of Isoquinoline Scaffolds
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the isoquinoline scaffold is a powerful strategy for modulating its molecular properties and reactivity. Halogenation can influence the electronic environment of the ring system, affecting its susceptibility to nucleophilic or electrophilic attack. For instance, the electron-withdrawing nature of halogens can activate the ring for certain reactions or alter the pKa of the nitrogen atom. amerigoscientific.com
Specific Research Rationale for Investigating 7-Chloro-4-iodoisoquinolin-1-ol
The specific compound, this compound, presents a unique combination of structural features that make it a compelling subject for chemical research. The presence of two different halogens, chlorine and iodine, at distinct positions (C7 and C4, respectively) on the isoquinoline core offers opportunities for regioselective chemical transformations. The significant difference in the reactivity of the C-Cl and C-I bonds allows for selective functionalization, where the iodo group can be displaced or undergo coupling reactions under milder conditions than the chloro group.
The "1-ol" designation indicates the presence of a hydroxyl group at the C1 position, which exists in tautomeric equilibrium with its corresponding isoquinolinone form. This feature adds another layer of chemical versatility, providing a site for further derivatization. While specific research findings on this compound are not extensively documented in publicly available literature, its structural attributes suggest potential as an intermediate in the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry. The strategic placement of the chloro and iodo substituents allows for a stepwise and controlled elaboration of the isoquinoline scaffold.
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For this compound, the analysis begins by identifying the key bonds that can be disconnected to lead to readily available starting materials.
The primary disconnections for this target molecule are the carbon-halogen bonds and the bonds forming the heterocyclic ring.
C-I and C-Cl Bond Disconnections: The most straightforward retrosynthetic steps involve the disconnection of the carbon-iodine and carbon-chlorine bonds. This suggests that the final steps of the synthesis could be the regioselective iodination of a 7-chloroisoquinolin-1-ol (B1589341) intermediate or the chlorination of a 4-iodoisoquinolin-1-ol precursor. The feasibility of these steps depends on the availability of methods for site-selective halogenation.
Ring Disconnection (C-N and C-C bonds): A more fundamental disconnection involves breaking the isoquinolin-1-ol ring itself. Common strategies for forming this bicyclic system suggest precursors such as substituted benzamides or benzonitriles. For instance, a C4-C4a and N2-C3 disconnection points towards a reaction between a substituted 2-iodobenzamide and a terminal alkyne, a strategy that has been effectively used for synthesizing isoquinolin-1(2H)-one derivatives. researchgate.net Alternatively, disconnecting the N2-C1 and C3-C4 bonds could suggest an intramolecular cyclization of a properly functionalized o-alkynylbenzaldehyde or a related derivative.
This analysis reveals two major strategic pathways:
Linear Synthesis: Constructing a pre-halogenated benzene (B151609) derivative and then building the second ring onto it.
Convergent Synthesis with Late-Stage Halogenation: Forming a simpler isoquinolin-1-ol core first, followed by sequential, regioselective chlorination and iodination.
Approaches to the Isoquinolin-1-ol Core Formation
The central challenge in the synthesis is the efficient construction of the isoquinolin-1-ol nucleus, which exists in tautomeric equilibrium with its isoquinolin-1(2H)-one form.
Modern synthetic chemistry offers numerous methods for constructing the isoquinoline core through cyclization. Transition-metal catalysis is a prominent approach.
Palladium and Copper-Catalyzed Cyclizations: A widely used method involves the coupling and cyclization of 2-halobenzamides with terminal alkynes. researchgate.net For instance, a suitably substituted 2-iodobenzamide can undergo a copper-catalyzed reaction with an alkyne to produce the isoquinolin-1-one scaffold directly. researchgate.net Palladium catalysts are also employed in similar coupling-imination-annulation sequences to yield substituted isoquinolines. organic-chemistry.org
Rhodium and Ruthenium-Catalyzed Annulation: Rhodium(III) and Ruthenium(II)-catalyzed C-H bond activation and annulation reactions provide another powerful route. organic-chemistry.orgmdpi.com For example, the reaction of aromatic ketoximes with alkynes in the presence of a ruthenium catalyst can yield isoquinoline derivatives in good to excellent yields. organic-chemistry.org
Metal-Free Cyclizations: Alternative strategies avoid transition metals. For example, the cyclization of 2-alkynyl benzyl azides can offer an efficient route to the isoquinoline ring system. organic-chemistry.org Another approach involves the 6-endo-dig cyclization of 2-alkynylbenzaldoximes, which can be initiated by electrophiles like silver triflate or bromine, to form an isoquinoline N-oxide that can be subsequently deoxygenated. thieme-connect.de
| Catalyst/Reagent System | Precursors | Product Type | Reference |
| CuCl₂ | 2-Iodobenzamides, Terminal Alkynes | Isoquinolin-1(2H)-ones | researchgate.net |
| Pd(OAc)₂ / PPh₃ | o-Iodobenzaldehyde imine, Terminal Alkynes | Isoquinolines | organic-chemistry.org |
| [{RuCl₂(p-cymene)}₂] / NaOAc | Aromatic Ketoximes, Alkynes | Isoquinolines | organic-chemistry.org |
| AgOTf / CS₂ | o-Alkynylbenzaldoximes | Isoquinolines | thieme-connect.de |
An alternative to de novo ring construction is the functionalization of a pre-existing isoquinoline ring. To obtain the 1-ol derivative, one could start with the parent 7-chloroisoquinoline. The introduction of the hydroxyl group at the C1 position can be achieved through oxidation. A common method involves the oxidation of the isoquinoline nitrogen to form an N-oxide, followed by treatment with an activating agent (e.g., acetic anhydride or POCl₃) and subsequent hydrolysis to yield the isoquinolin-1-ol.
Regioselective Introduction of Halogen Substituents (Chlorine and Iodine)
The precise placement of the chlorine at C7 and iodine at C4 is critical. This can be achieved by either starting with correctly substituted precursors or by direct, site-selective halogenation of the isoquinoline core.
The introduction of a chlorine atom at the 7-position on the benzene portion of the ring is typically accomplished through electrophilic aromatic substitution.
Chlorination of the Isoquinoline Core: Direct chlorination of the isoquinolin-1-ol core can be challenging due to the presence of multiple potential reaction sites. The directing effects of the existing ring nitrogen and the hydroxyl/oxo group will influence the regiochemical outcome. Activating the substrate, for instance by forming the N-oxide, can alter the selectivity of halogenation. researchgate.net
Cyclization of a Chlorinated Precursor: A more controlled approach involves using a starting material that already contains the chlorine atom in the desired position. For example, the synthesis could begin with a 4-chloro-substituted benzene derivative, which is then elaborated and cyclized to form the 7-chloroisoquinolin-1-ol core. This strategy avoids potential issues with regioselectivity in the final steps. Syntheses starting from 4,7-dichloroquinoline (B193633) are well-documented for creating related compounds. nih.govmdpi.com
| Chlorinating Agent | Substrate Type | Typical Conditions |
| N-Chlorosuccinimide (NCS) | Activated aromatic rings | Acid catalyst, organic solvent |
| Sulfuryl chloride (SO₂Cl₂) | Aromatic compounds | Lewis acid or radical initiator |
| Trichloroisocyanuric acid (TCCA) | 8-Substituted quinolines | Room temperature, metal-free |
The C4 position of the isoquinoline ring is part of the pyridine-like ring and has different reactivity compared to the benzene ring.
Electrophilic Iodination: Direct iodination at the C4 position can be achieved using specific reagents that favor reaction at this site. A convenient and regioselective method for the iodination of isoquinolines involves the use of N-Iodosuccinimide (NIS) in trifluoromethanesulfonic acid (TfOH) as the solvent. researchgate.net This powerful electrophilic system can effectively iodinate the electron-deficient ring.
Modification of C4-functionalized Precursors: An alternative route involves the synthesis of an isoquinoline with a functional group at the C4 position that can be converted to iodine. For example, a 4-aminoisoquinoline derivative could be subjected to a Sandmeyer-type reaction to install the iodo group. Similarly, a 4-trimethylsilylisoquinoline can undergo iododesilylation. harvard.edu
| Iodinating Agent | Substrate Type | Conditions/Comments | Reference |
| N-Iodosuccinimide (NIS) / TfOH | Isoquinoline | High regioselectivity for certain positions | researchgate.net |
| I₂ / Strong Base (e.g., LDA) | Isoquinoline | Via directed ortho-metalation (for C1 or C3) | |
| NaNO₂ / KI | 4-Aminoisoquinoline | Via diazotization (Sandmeyer reaction) |
An exploration of the synthetic pathways leading to this compound reveals a variety of chemical strategies. This article focuses on the specific methodologies employed and investigated for the synthesis of this and structurally related compounds, adhering to a precise outline of synthetic techniques.
Structure
3D Structure
Properties
Molecular Formula |
C9H5ClINO |
|---|---|
Molecular Weight |
305.50 g/mol |
IUPAC Name |
7-chloro-4-iodo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5ClINO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13) |
InChI Key |
UAYXVMWRVFQZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC=C2I |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of the 7 Chloro 4 Iodoisoquinolin 1 Ol Scaffold
Chemical Transformations at the Halogen Sites
The 7-chloro-4-iodoisoquinolin-1-ol scaffold is distinguished by the presence of two different halogen atoms, iodine at position 4 and chlorine at position 7. This differential halogenation is pivotal, as the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables selective functionalization at the C-4 position while leaving the C-7 chloro substituent available for subsequent transformations.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are instrumental in elaborating the this compound core. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl groups at the C-4 position. Research has demonstrated that reacting this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate, selectively yields 4-aryl-7-chloroisoquinolin-1-ols. This selectivity is crucial for the stepwise construction of more complex molecules.
Sonogashira Coupling: The Sonogashira reaction provides a direct route to introduce alkyne functionalities. The reaction of this compound with terminal alkynes under palladium and copper co-catalysis selectively forms a C-C bond at the C-4 position. This method is valuable for creating rigid linkers or for the synthesis of precursors to other functional groups.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many biologically active compounds. The higher reactivity of the C-I bond allows for the selective introduction of amines at the C-4 position of the this compound scaffold. This reaction can be performed while preserving the chloro group at the C-7 position for further functionalization.
A summary of representative cross-coupling reactions is presented below:
| Reaction | Reagents | Catalyst/Conditions | Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-chloroisoquinolin-1-ol |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 7-Chloro-4-(alkynyl)isoquinolin-1-ol |
| Buchwald-Hartwig | Amine | Pd catalyst, base | 4-Amino-7-chloroisoquinolin-1-ol |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for modifying the halogenated positions of the isoquinoline (B145761) ring. The electron-deficient nature of the pyridine (B92270) ring within the isoquinoline system facilitates the displacement of halides by nucleophiles, particularly at the C-4 position.
The iodine atom at C-4 is a good leaving group and can be displaced by a variety of nucleophiles. For instance, reactions with alkoxides or thiolates can introduce ether or thioether linkages, respectively. While the chlorine atom at C-7 is less reactive towards SNAr, its substitution can be achieved under more forcing conditions or by using highly activated nucleophiles. This differential reactivity allows for a controlled, stepwise functionalization of the scaffold.
Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C-1 position of the this compound scaffold presents another key site for derivatization. This functional group can be readily converted into ethers or esters, which can serve as protecting groups, modulate the compound's physicochemical properties, or act as linkers to other molecular fragments.
Etherification: The hydroxyl group can be alkylated to form ethers through reactions like the Williamson ether synthesis. Treatment with an alkyl halide in the presence of a base, such as sodium hydride, leads to the formation of the corresponding 1-alkoxy derivative. For example, methylation with methyl iodide yields 7-chloro-4-iodo-1-methoxyisoquinoline.
Esterification: Esterification of the hydroxyl group is typically achieved by reaction with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This reaction converts the hydroxyl group into an ester, which can be useful for creating prodrugs that are cleaved in vivo to release the active hydroxyl compound.
Functionalization at Other Positions of the Isoquinoline Ring System
While the halogen and hydroxyl groups are the most readily functionalized positions, modifications at other sites on the isoquinoline ring are also possible, although they may require more complex synthetic routes. Electrophilic aromatic substitution on the carbocyclic ring of the isoquinoline nucleus can be influenced by the existing substituents. The chloro and hydroxyl/alkoxy groups can direct incoming electrophiles to specific positions. However, these reactions often require careful optimization to achieve the desired regioselectivity.
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The true synthetic utility of this compound is realized in its use as a scaffold for the construction of complex hybrid molecules. By employing a combination of the derivatization strategies discussed above, this core can be elaborated with various pharmacophores and functional groups to generate novel chemical entities.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Chloro 4 Iodoisoquinolin 1 Ol and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 7-Chloro-4-iodoisoquinolin-1-ol, ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electronic nature of the lactam/lactim tautomeric system. The protons at positions 3, 5, 6, and 8 would each produce a unique signal. For instance, the proton at C-3 would likely appear as a singlet, while the protons on the benzo-ring (H-5, H-6, and H-8) would exhibit coupling patterns (doublets or doublet of doublets) depending on their relationship to one another. The presence of the tautomeric N-H proton in the isoquinolinone form would typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C-1) of the isoquinolinone tautomer is particularly diagnostic, appearing significantly downfield (typically >160 ppm). The carbons bearing the halogen substituents (C-7 and C-4) will also have their chemical shifts influenced by the electronegativity and heavy atom effect of the attached halogen.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure.
COSY experiments establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, such as those on the benzenoid ring (H-5, H-6, H-8).
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for assigning the quaternary carbons and confirming the substitution pattern by correlating protons to carbons that are two or three bonds away. For example, an HMBC correlation between the H-5 proton and the C-4 and C-7 carbons would help confirm the iodo and chloro substitution positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles for substituted isoquinolones.
| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| H-3 | ¹H NMR | ~6.5 - 7.0 | Singlet (s) |
| H-5 | ¹H NMR | ~8.0 - 8.3 | Doublet (d) |
| H-6 | ¹H NMR | ~7.4 - 7.6 | Doublet of doublets (dd) |
| H-8 | ¹H NMR | ~7.8 - 8.1 | Doublet (d) |
| N-H | ¹H NMR | ~10.0 - 12.0 | Broad Singlet (br s) |
| C-1 | ¹³C NMR | >160 | Quaternary |
| C-3 | ¹³C NMR | ~100 - 110 | Methine |
| C-4 | ¹³C NMR | ~90 - 100 | Quaternary (Iodo-substituted) |
| C-4a | ¹³C NMR | ~135 - 145 | Quaternary |
| C-5 | ¹³C NMR | ~125 - 130 | Methine |
| C-6 | ¹³C NMR | ~125 - 130 | Methine |
| C-7 | ¹³C NMR | ~130 - 135 | Quaternary (Chloro-substituted) |
| C-8 | ¹³C NMR | ~120 - 125 | Methine |
| C-8a | ¹³C NMR | ~130 - 140 | Quaternary |
Mass Spectrometry Techniques (HRMS, ESI-MS) for Molecular Formula Determination
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and, with high resolution, its elemental composition.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, relatively non-volatile molecules like this compound. It typically generates protonated molecular ions [M+H]⁺ in the gas phase with minimal fragmentation. openagrar.deekb.eg This allows for a clear determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₅ClINO. bldpharm.com HRMS can distinguish this formula from other possible combinations of atoms that might have a similar nominal mass. Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with an [M+H+2]⁺ peak that is approximately one-third the intensity of the [M+H]⁺ peak, providing further confirmation of the structure.
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅ClINO | bldpharm.com |
| Calculated Monoisotopic Mass ([M]) | 288.91552 Da | nih.gov |
| Expected [M+H]⁺ Ion (HRMS-ESI) | 289.92280 Da |
Note: The calculated monoisotopic mass is for the related isomer 7-chloro-4-iodoquinoline, but serves as a close approximation. nih.gov
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be dominated by features of the more stable isoquinolinone tautomer. Key expected absorptions include:
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam ring.
C=O stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is a key indicator of the carbonyl group in the lactam ring. acs.org
C=C and C=N stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring and imine functionalities.
C-Cl stretch: An absorption in the fingerprint region, typically around 700-850 cm⁻¹. iosrjournals.org
C-I stretch: An absorption at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. researchgate.net The extended π-system of the isoquinoline ring system is expected to produce strong absorptions in the UV region. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent used. Typically, substituted isoquinolones exhibit multiple absorption bands corresponding to π → π* transitions. iosrjournals.org
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Lactam) | Stretch | 3200 - 3400 (broad) | |
| C=O (Lactam) | Stretch | 1650 - 1680 (strong) | acs.org |
| C=C (Aromatic) | Stretch | 1450 - 1620 | |
| C-Cl | Stretch | 700 - 850 | iosrjournals.org |
X-ray Crystallography for Solid-State Structural Confirmation
Single-crystal X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional model of a molecule in the solid state. This technique would definitively confirm the connectivity of all atoms and provide precise data on bond lengths, bond angles, and torsional angles. acs.org
For this compound, an X-ray crystal structure would be particularly valuable for:
Confirming the Tautomeric Form: It would unequivocally show whether the compound exists as the -ol or the -one tautomer in the solid state.
Verifying Substitution: The positions of the chlorine and iodine atoms on the aromatic ring would be precisely located.
Analyzing Intermolecular Interactions: The crystal packing would reveal details about hydrogen bonding (e.g., involving the N-H and C=O of the lactam) and other non-covalent interactions that govern the solid-state architecture.
While a specific crystal structure for this exact compound is not publicly available, the technique has been successfully applied to characterize numerous other substituted isoquinoline derivatives. acs.org
Chromatographic Methods for Purification and Purity Assessment (HPLC, GC-MS)
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for the analysis and purification of compounds like this compound.
Purity Assessment: A reversed-phase HPLC method, typically using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, can be developed. When coupled with a Diode-Array Detector (DAD) or a UV detector, HPLC can quantify the purity of a sample by measuring the area of the peak corresponding to the compound relative to the total area of all peaks. mdpi.com
Purification: Preparative HPLC can be used to purify the compound on a larger scale.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and polarity, followed by mass analysis. While a powerful technique, its applicability to this compound may be limited. The compound's high molecular weight and polarity suggest it likely has a high boiling point and may be thermally labile, potentially degrading in the hot GC injection port. If the compound is sufficiently volatile and stable, GC-MS could provide both retention time data for purity assessment and a mass spectrum for identification. mdpi.com
Computational and Theoretical Investigations of 7 Chloro 4 Iodoisoquinolin 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about the electron distribution and energy of the system.
The electronic structure of 7-Chloro-4-iodoisoquinolin-1-ol is significantly influenced by the interplay of the isoquinoline (B145761) core and its halogen substituents. The aromatic isoquinoline ring system is characterized by a delocalized π-electron system. The nitrogen atom, being more electronegative than carbon, introduces a degree of polarization to the ring.
The substituents—a chloro group at position 7, an iodo group at position 4, and a hydroxyl group at position 1—further modulate the electronic landscape. Both chlorine and iodine are halogens and possess lone pairs of electrons that can potentially be donated to the aromatic system through resonance, while their high electronegativity leads to an inductive withdrawal of electron density from the ring. researchgate.net The hydroxyl group at the 1-position can exist in tautomeric equilibrium with its keto form, isoquinolone, a common feature for such heterocyclic systems.
Quantum chemical calculations, such as DFT, can provide a quantitative picture of this electronic distribution through the calculation of molecular orbitals, electron density maps, and electrostatic potential surfaces. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and distributions are key to understanding the molecule's reactivity and its potential to participate in charge-transfer interactions. For halogenated heterocycles, the lone pairs of the halogens can contribute significantly to the HOMO, influencing their chemical behavior. researchgate.net
A hypothetical molecular electrostatic potential (MEP) map would likely show regions of negative potential around the nitrogen and oxygen atoms, indicating their propensity to act as hydrogen bond acceptors. The presence of the C-I bond is of particular interest as the iodine atom can exhibit a region of positive electrostatic potential, known as a σ-hole, which allows it to act as a halogen bond donor. nih.gov
Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, helping to predict the feasibility of synthetic routes and optimize reaction conditions. For the synthesis of this compound, computational methods can be employed to study the energy profiles of various potential synthetic pathways.
Furthermore, computational studies can investigate the stability of different tautomers of the final product. The equilibrium between the -ol and -one forms of the isoquinoline ring is influenced by the substituents and the solvent environment. Quantum chemical calculations can predict the relative energies of these tautomers, providing a clearer picture of the predominant form under different conditions.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the dynamic behavior and interactions of molecules.
The conformational flexibility of this compound is relatively limited due to the rigid fused ring system of the isoquinoline core. The primary sources of conformational freedom would be the rotation of the hydroxyl group and any potential out-of-plane vibrations of the substituents.
The way molecules of this compound interact with each other in the solid state or with biological macromolecules is crucial for its material and biological properties. Molecular modeling can be used to study these intermolecular interactions.
Given the functional groups present, several types of non-covalent interactions are expected to be significant:
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions are likely to be a dominant force in the crystal packing of the molecule. nih.gov
Halogen Bonding: The iodine atom at the 4-position is a potential halogen bond donor, capable of interacting with electron-rich atoms like oxygen or nitrogen. nih.gov Similarly, the chlorine atom could also participate in weaker halogen bonds. These directional interactions can play a significant role in determining the crystal structure. nih.govresearchgate.net
π-π Stacking: The aromatic isoquinoline rings can stack on top of each other, leading to stabilizing π-π interactions.
Molecular dynamics simulations can provide a dynamic view of these interactions, showing how the molecules arrange themselves in a condensed phase and how these interactions fluctuate over time. These simulations can offer insights into the stability of different crystal polymorphs and the molecule's potential to bind to a biological target. nih.govnih.gov
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME, Lipinski's Rules)
For a compound to be a viable drug candidate, it must possess not only potent biological activity but also favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used in the early stages of drug discovery to predict these properties and assess the "drug-likeness" of a molecule. nih.gov
One of the most well-known guidelines for predicting oral bioavailability is Lipinski's Rule of Five. numberanalytics.comdrugbank.com This rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:
Molecular weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
While specific experimental or calculated ADME parameters for this compound are not available, we can make some predictions based on its structure and the properties of similar molecules. For the closely related compound, 7-Chloro-4-iodoquinoline, the following computed properties are available from the PubChem database nih.gov:
| Property | Value (for 7-Chloro-4-iodoquinoline) |
| Molecular Weight | 289.5 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
Assuming the addition of a hydroxyl group to form this compound, the molecular weight would be approximately 305.49 g/mol . The number of hydrogen bond donors would increase to 1, and the number of hydrogen bond acceptors would increase to 2 (the nitrogen and the oxygen). The logP value would likely decrease slightly due to the increased polarity from the hydroxyl group.
Based on these estimations, this compound would be expected to comply with all of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.
Molecular Docking Studies with Biological Targets (Excluding Specific Binding Data)
Extensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available research on the computational and theoretical investigations of this compound. Specifically, there are no published molecular docking studies detailing the interaction of this compound with any biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a potential drug molecule (ligand) might interact with a protein or other biological macromolecule (receptor). The process involves simulating the ligand's position and orientation within the binding site of the receptor and scoring the different poses based on their predicted binding affinity.
Typically, a molecular docking study would provide insights into the binding mode, including the key amino acid residues of the target protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is crucial for understanding the potential mechanism of action and for the rational design of more potent and selective analogs.
Despite the utility of this technique, no such studies have been reported for this compound. Consequently, there is no data available to populate a table of biological targets or to detail the research findings regarding its binding interactions. The absence of this information highlights a significant area for future research, as computational studies could provide valuable initial insights into the potential biological activities of this compound.
Table of Investigated Biological Targets for this compound
No publicly available data from molecular docking studies for this compound could be retrieved.
Biological Activity Profiles and Mechanistic Investigations of 7 Chloro 4 Iodoisoquinolin 1 Ol Derivatives in Vitro and in Silico
Exploration of Antiproliferative and Anticancer Activities (In Vitro Cell Line Studies)
Derivatives of the 7-chloroquinoline (B30040) core have been extensively studied for their cytotoxic effects against various human cancer cell lines. A study involving 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that their cytotoxicity is influenced by the nature of the sulfur-containing substituent. mdpi.com Sulfanyl and sulfinyl derivatives generally showed lower cytotoxicity compared to the more potent sulfonyl N-oxide derivatives. mdpi.com
Particularly, certain sulfonyl N-oxide derivatives demonstrated significant and selective activity against several cancer cell lines. For instance, compound 81 from the series was highly effective against human colorectal cancer cells (HCT116, both wild-type p53 and p53-deficient), as well as various leukemia cell lines (CCRF-CEM, CEM-DNR, K562, K562-TAX), lung cancer cells (A549), and osteosarcoma cells (U2OS). mdpi.com Similarly, compounds 73 and 74 exhibited good selectivity for leukemic and colorectal cancer cells. mdpi.com The CCRF-CEM leukemia cell line was found to be particularly sensitive to a range of these derivatives. mdpi.com
Another study focused on quinoxaline (B1680401) derivatives, a related heterocyclic system, bearing an oxirane ring. These compounds were evaluated for their antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. nih.govnih.gov The investigation highlighted the importance of stereochemistry, with trans isomers generally displaying better activity than their cis counterparts. nih.gov
Furthermore, new 7-chloroquinoline derivatives synthesized via click chemistry were screened for their antitumor activity against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. semanticscholar.org Two compounds from this series showed high activity against all tested cell lines, with notable selectivity towards MCF-7 cells. semanticscholar.org
Table 1: Antiproliferative Activity of Selected 7-Chloroquinoline Derivatives
| Compound/Derivative Type | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | HCT116, CCRF-CEM, A549, U2OS | High and selective cytotoxicity. | mdpi.com |
| Quinoxaline-oxirane derivatives | SK-N-SH, IMR-32 (Neuroblastoma) | Trans isomers are more active than cis isomers. | nih.gov |
| Click-chemistry derived 7-chloroquinolines | MCF-7, HCT-116, HeLa | High activity with selectivity for MCF-7. | semanticscholar.org |
| 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivatives | HCT-116, MCF-7 | More potent than andrographolide. | nih.gov |
The anticancer effects of these derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. For the highly active 7-chloro-(4-thioalkylquinoline) derivatives, treatment of CCRF-CEM cells at concentrations five times their IC50 value led to an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.comnih.gov This was accompanied by the inhibition of both DNA and RNA synthesis and the induction of apoptosis. mdpi.comnih.gov
Similarly, a study on a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative in human ovarian cancer cell lines demonstrated that it induced apoptosis, as evidenced by morphological changes and DNA fragmentation. nih.gov This compound was also found to cause a G2/M phase cell cycle arrest by down-modulating key regulatory proteins like cyclin B1 and cdk1. nih.gov The pro-apoptotic activity was further supported by the observed decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov
Another investigation into 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivatives found that the most potent compound against HCT-116 cells triggered both early and late-stage cellular apoptosis in a concentration-dependent manner and arrested the cell cycle in the S phase. nih.gov
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral Properties - In Vitro Studies)
The 7-chloroquinoline scaffold is also a promising source of antimicrobial agents. A series of novel 7-chloroquinoline sulphonamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net While they exhibited weak to moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, their antifungal properties were excellent. researchgate.net Several of these compounds showed more potent inhibitory activity against Penicillium simplicissimum and Aspergillus niger than the standard antifungal drug fluconazole. researchgate.net
In another study, fifteen 7-chloro-4-arylhydrazonequinolines were tested against a panel of eight oral fungi. researchgate.net Many of these compounds displayed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to fluconazole, indicating their potential as new antifungal agents. researchgate.net
The antibacterial activity of newly synthesized 7-chloroquinoline derivatives was also investigated, showing moderate to good inhibition zones against various bacterial strains. semanticscholar.org Furthermore, iodo-quinoline derivatives have been synthesized and tested, with some showing notable efficiency against S. epidermidis. mdpi.com
Table 2: Antimicrobial Activity of Selected 7-Chloroquinoline Derivatives
| Derivative Type | Microbial Strain(s) | Key Findings | Reference(s) |
| 7-Chloroquinoline sulphonamides | P. simplicissimum, A. niger | Excellent antifungal activity, some more potent than fluconazole. | researchgate.net |
| 7-Chloro-4-arylhydrazonequinolines | Candida spp., Rhodotorula spp. | MIC and MFC values comparable to fluconazole. | researchgate.net |
| Click-chemistry derived 7-chloroquinolines | Various bacteria | Moderate to good inhibition zones. | semanticscholar.org |
| Iodo-quinoline derivatives | S. epidermidis | Notable efficiency against this Gram-positive bacterium. | mdpi.com |
Anti-inflammatory and Enzyme Inhibitory Potentials (In Vitro Assays)
The 4-amino-7-chloroquinoline scaffold, found in drugs like amodiaquine (B18356) and chloroquine (B1663885), has been identified as a potential source of agents for treating neuroinflammatory conditions such as Parkinson's disease. nih.gov These compounds have been shown to act as synthetic agonists of the nuclear receptor NR4A2 (Nurr1), which plays a critical role in suppressing pro-inflammatory gene expression in microglia, the brain's immune cells. nih.gov By activating NR4A2, these derivatives can repress the expression of neurotoxic pro-inflammatory genes, thereby protecting dopamine (B1211576) neurons from inflammation-induced death. nih.gov
In the context of enzyme inhibition, dihydroquinazolin-4(1H)-one derivatives have been investigated for their ability to inhibit α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. researchgate.net Kinetic studies revealed that the most active compounds acted as competitive inhibitors of these enzymes. researchgate.net Additionally, 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives have been shown to exhibit weak to low inhibitory activity against acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease and certain types of pesticide poisoning. nih.gov
Antimalarial Activity Investigations (In Vitro Studies)
The 7-chloroquinoline core is famously associated with antimalarial drugs like chloroquine. Research continues to explore new derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. Studies on 7-substituted 4-aminoquinolines have shown that 7-iodo and 7-bromo analogs are as active as the corresponding 7-chloro compounds against both chloroquine-susceptible and -resistant P. falciparum strains. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives were generally less active. nih.gov
A series of "reversed chloroquine" molecules, which combine a 7-chloro-4-aminoquinoline moiety with a resistance-reversal-like moiety, have demonstrated potent activity against both chloroquine-sensitive and -resistant P. falciparum strains. nih.gov Similarly, chloroquine analogs with modified side chains have shown high activity against both sensitive and resistant parasites. nih.gov
The synthesis of 7-chloroquinoline-4H-chromene conjugates has also yielded compounds with significant antimalarial activity against both chloroquine-sensitive (3D7) and -resistant (K1) strains of P. falciparum. nih.gov Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against drug-resistant P. falciparum and is also active against P. vivax field isolates. mdpi.com
Table 3: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives
| Derivative Type | Plasmodium Strain(s) | Key Findings | Reference(s) |
| 7-Iodo/Bromo-4-aminoquinolines | P. falciparum (CQ-S, CQ-R) | As active as 7-chloro analogs. | nih.gov |
| Reversed Chloroquine (RCQ) | P. falciparum (CQ-S, CQ-R) | Potent activity against both strains. | nih.gov |
| Chloroquine-4H-chromene conjugates | P. falciparum (3D7, K1) | Significant antimalarial activity. | nih.gov |
| Pyrrolizidinylmethyl derivative (MG3) | P. falciparum (drug-resistant), P. vivax | Excellent in vitro activity. | mdpi.com |
Structure-Activity Relationship (SAR) Studies for 7-Chloro-4-iodoisoquinolin-1-ol Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For antimalarial 4-aminoquinolines, the substituent at the 7-position plays a significant role. Halogen substitution with iodine or bromine at this position maintains the high activity seen with chlorine, whereas fluorine or trifluoromethyl groups tend to decrease it. nih.gov The nature of the side chain attached at the 4-amino position is also critical for activity against resistant parasite strains. nih.govnih.gov
In the case of antimicrobial iodo-quinoline derivatives, the presence of a -C6H4Br group was found to enhance activity against S. epidermidis compared to the basic structure. mdpi.com For anti-schistosomal compounds based on a triazine core, the presence of at least one aromatic ring linked to the core generally increased potency. researchgate.net
For α-amylase and α-glucosidase inhibitory dihydroquinazolin-4(1H)-one derivatives, SAR studies indicated that compounds bearing electron-withdrawing groups on the aryl part showed the best inhibitory activity. researchgate.net
Computational Predictions of Biological Activity and Target Interactions
In silico methods, such as molecular docking, are increasingly used to predict how these compounds might interact with their biological targets. For 7-chloroquinoline-4H-chromene conjugates with antimalarial activity, molecular docking studies suggested a strong binding affinity with P. falciparum lactate (B86563) dehydrogenase (PfLDH), indicating that they may inhibit the glycolytic pathway in the parasite. nih.govijpsdronline.com
Similarly, molecular docking simulations for 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives suggested that they can bind to the catalytic active site of acetylcholinesterase, acting as mixed (competitive and noncompetitive) or noncompetitive inhibitors. nih.gov These computational studies provide valuable insights into the potential mechanisms of action and guide the rational design of more potent and selective derivatives. For some 7-chloro-(4-thioalkylquinoline) derivatives, their anticancer activity is linked to the induction of apoptosis and inhibition of DNA/RNA synthesis. nih.gov
Applications in Chemical Synthesis and Materials Science
Role of 7-Chloro-4-iodoisoquinolin-1-ol as a Versatile Synthetic Building Block
The utility of this compound as a synthetic building block stems from the distinct chemical reactivity of its three key functional components: the C-4 iodo group, the C-7 chloro group, and the isoquinolin-1-ol core. This trifecta of reactive sites allows for a programmed and regioselective introduction of various substituents.
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its versatility, enabling chemists to perform selective modifications at the C-4 position while leaving the C-7 chloro group intact for subsequent transformations. Common reactions targeting the iodo group include Suzuki, Sonogashira, Heck, and Stille couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Following the modification at the C-4 position, the less reactive C-7 chloro group can be targeted. This position is amenable to nucleophilic aromatic substitution (SNAr) reactions or can be functionalized using more forcing cross-coupling conditions. This stepwise approach is highly valuable for creating a diverse library of polysubstituted isoquinoline (B145761) derivatives from a single, advanced intermediate. The isoquinolin-1-ol core itself can undergo reactions such as O-alkylation or O-acylation at the hydroxyl group, further expanding the molecular diversity that can be achieved.
Table 1: Regioselective Reactions of this compound
| Reactive Site | Type of Reaction | Potential Transformation |
|---|---|---|
| C-4 Iodine | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl, heteroaryl, alkyl, or alkynyl groups. |
| C-7 Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Introduction of amines, alkoxides, or thiolates. |
| C-7 Chlorine | Palladium-catalyzed Cross-Coupling (harsher conditions) | Introduction of various carbon or heteroatom substituents. |
| N-1 Hydroxyl | O-Alkylation / O-Acylation | Formation of ethers or esters. |
Utilization in the Synthesis of Complex Heterocyclic Compounds and Natural Product Analogs
The isoquinoline skeleton is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The ability to selectively functionalize this compound makes it an ideal starting material for the synthesis of complex heterocyclic systems and analogs of natural products.
By employing sequential cross-coupling and substitution reactions, complex molecular frameworks can be constructed. For instance, a Suzuki coupling at the C-4 position could install a complex aryl or heteroaryl moiety, followed by an SNAr reaction at the C-7 position with a diamine to link a second heterocyclic unit. This strategy is analogous to methods used in the synthesis of quinoline-based therapeutic agents, where 4,7-dichloroquinoline (B193633) serves as a key precursor. researchgate.netmdpi.comorgsyn.org The synthesis of novel 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one, for example, begins with the amination of 4,7-dichloroquinoline. researchgate.net Similarly, related 7-chloroquinoline (B30040) derivatives are used to create compounds with potential anticancer properties. nih.gov
This building block is particularly useful for creating analogs of natural alkaloids or other biologically active molecules where the isoquinoline core is essential for activity. The ability to systematically vary the substituents at the 4- and 7-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Development of Ligands for Metal Complexes
Heterocyclic compounds containing nitrogen and oxygen donor atoms are excellent candidates for ligands in coordination chemistry. The this compound molecule, with its ring nitrogen and adjacent hydroxyl group, can act as a bidentate N,O-chelating ligand.
Upon deprotonation of the hydroxyl group, the resulting isoquinolin-1-olate can form stable five-membered chelate rings with a wide variety of metal ions. The strength and stability of these complexes depend on the nature of the metal center. Such metal complexes are investigated for a range of applications, including catalysis, bioinorganic chemistry, and as components in functional materials. While specific complexes of this compound are not extensively documented, the principle is well-established with similar heterocyclic ligands. For example, metal complexes involving ligands like 1-oxa-4,7-dithiacyclononane have been prepared and structurally characterized, demonstrating the diverse coordination modes of heterocyclic molecules. nih.gov The electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the isoquinoline ring, which in turn influences its catalytic activity or photophysical behavior.
Potential in Functional Materials Research (e.g., Optoelectronic Materials, Sensors)
The extended π-conjugated system of the isoquinoline core endows this compound with intrinsic photophysical properties, making it a candidate for research in functional organic materials. Chemical suppliers categorize the compound under materials science, specifically highlighting potential in OLED and electronic materials. bldpharm.com
The aromatic scaffold can absorb and emit light, and these properties can be systematically tuned through chemical modification at the reactive chloro and iodo positions. Introducing electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby changing the color and efficiency of light emission.
The presence of a heavy iodine atom can promote intersystem crossing, a process that facilitates the generation of triplet excitons. This "heavy-atom effect" is particularly desirable for developing phosphorescent emitters used in highly efficient organic light-emitting diodes (OLEDs).
Furthermore, the reactive handles on the molecule allow it to be incorporated into polymers or attached to surfaces. This functionalization capability is key to designing chemical sensors. For instance, a metal-complexing ligand based on this scaffold could exhibit a change in its fluorescence upon binding to a specific metal ion, forming the basis of a selective sensor.
Table 2: Potential Applications in Functional Materials
| Application Area | Relevant Structural Features | Rationale |
|---|---|---|
| OLEDs | Extended π-conjugated system, heavy iodine atom | The aromatic core is a chromophore; the heavy atom can enhance phosphorescence. |
| Chemical Sensors | N,O-chelating site, reactive C-Cl and C-I bonds | Allows for binding to analytes and immobilization onto surfaces or into polymers. |
| Organic Electronics | Planar aromatic structure | Facilitates π-stacking and charge transport in organic semiconductor applications. |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for 7-Chloro-4-iodoisoquinolin-1-ol
The development of efficient and environmentally benign synthetic methodologies is paramount. While specific routes to this compound are not documented, modern synthetic strategies for related isoquinoline (B145761) and isoquinolinone systems can provide a blueprint. nih.govorganic-chemistry.org Future research should focus on:
C-H Activation/Annulation Cascades: Transition-metal-catalyzed C-H activation of appropriately substituted benzamides or anilines, followed by annulation with tailored alkynes, could offer a direct and atom-economical route to the isoquinolin-1-ol core. organic-chemistry.org
Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction that brings together simple, readily available starting materials to assemble the this compound scaffold would be a highly efficient and sustainable approach. beilstein-journals.orgnih.govnih.gov
Photoredox Catalysis: Light-mediated reactions could provide mild and selective methods for the construction and functionalization of the isoquinoline ring system.
A significant challenge will be the regioselective introduction of the chloro and iodo substituents. This may necessitate the use of pre-functionalized starting materials or the development of highly selective late-stage halogenation techniques.
Exploration of Undiscovered Reactivity and Derivatization Pathways
The dual halogen substitution on this compound opens up numerous avenues for derivatization, allowing for the creation of a library of novel compounds for further investigation. Key areas of exploration include:
Cross-Coupling Reactions: The iodo group at the 4-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. The chloro group at the 7-position could potentially be functionalized under more forcing conditions, allowing for sequential derivatization.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine (B92270) ring could facilitate SNAr reactions, particularly at the 4-position, with various nucleophiles. rsc.org
Tautomerism and O-Functionalization: The isoquinolin-1-ol core exists in tautomeric equilibrium with its isoquinolin-1(2H)-one form. This allows for selective O- or N-alkylation and acylation, providing access to a diverse set of derivatives.
Understanding the relative reactivity of the two halogen atoms and controlling the selectivity of reactions will be a central challenge.
Advanced Computational Methodologies for Predictive Design and Mechanistic Understanding
Computational chemistry can play a pivotal role in accelerating the research and development of this compound. Future computational studies should focus on:
Tautomeric Equilibrium Studies: Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the -ol and -one tautomers in different solvent environments, which is crucial for understanding its reactivity. nih.govcomporgchem.comorientjchem.org
Reaction Mechanism Elucidation: Computational modeling can provide insights into the mechanisms of proposed synthetic and derivatization reactions, aiding in the optimization of reaction conditions. researchgate.net
Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and electronic characteristics of potential derivatives.
The accuracy of computational predictions is highly dependent on the chosen theoretical level and the appropriate modeling of solvent effects, which can be a significant challenge. comporgchem.com
Deeper Mechanistic Investigations into Biological Activities (In Vitro)
Given that many substituted isoquinolines and isoquinolinones exhibit interesting biological activities, it is highly probable that this compound and its derivatives will also show biological potential. rsc.org Future in vitro studies should explore:
Anticancer Activity: Screening against a panel of cancer cell lines is a logical starting point, as many quinoline (B57606) and isoquinoline derivatives have shown antiproliferative effects. nih.gov
Enzyme Inhibition: The scaffold could be a template for designing inhibitors of various enzymes, such as kinases or topoisomerases. nih.gov
Antimicrobial and Antiviral Potential: The presence of halogens often imparts antimicrobial properties, making this an important area for investigation. amerigoscientific.com
A key challenge will be to identify the specific molecular targets and elucidate the mechanism of action for any observed biological activity.
Integration into Multicomponent Reaction Systems and Flow Chemistry Platforms
For the efficient synthesis and derivatization of this compound, modern high-throughput technologies should be embraced.
Flow Chemistry: Continuous flow processes can offer enhanced safety, reproducibility, and scalability for the synthesis of this compound and its derivatives. fu-berlin.dedtu.dkthieme-connect.de This is particularly relevant for potentially hazardous reactions or when dealing with unstable intermediates.
Automated Synthesis Platforms: Integrating flow chemistry with automated reaction optimization and analysis can significantly accelerate the discovery of new derivatives and the optimization of reaction conditions.
The main challenges in implementing these technologies include the initial setup costs and the need for specialized expertise in flow chemistry and automation.
Challenges in Scalable Synthesis and Cost-Effectiveness
For any potential application, the ability to produce this compound on a larger scale and at a reasonable cost is crucial. Key challenges include:
Process Optimization and Yield Improvement: Maximizing the yield and minimizing the number of synthetic steps and purification procedures are essential for a scalable process. pharmaceutical-technology.com
Green Chemistry Considerations: Developing a synthesis that minimizes waste and avoids the use of hazardous reagents is not only environmentally responsible but can also reduce costs associated with waste disposal and safety measures. africanjournalofbiomedicalresearch.com
A thorough process and economic analysis will be necessary to identify and address the key cost drivers in any synthetic route.
Expanding the Scope of Applications in Emerging Scientific Disciplines
Beyond its potential in medicinal chemistry, the unique electronic and photophysical properties that may arise from the substituted isoquinolin-1-ol scaffold could lead to applications in other scientific fields.
Materials Science: Isoquinoline derivatives have been explored for their use in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal-organic frameworks (MOFs). amerigoscientific.com The specific substitution pattern of this compound could lead to novel materials with interesting photophysical or electronic properties.
Agrochemicals: Heterocyclic compounds are a cornerstone of the agrochemical industry. researchgate.net Screening for herbicidal, fungicidal, or insecticidal activity could reveal new applications in this area.
Exploring these diverse applications will require interdisciplinary collaborations between synthetic chemists, materials scientists, and agricultural scientists.
Q & A
Q. How do structural modifications at the 1-ol position affect the bioactivity of this compound derivatives?
- Methodological Answer :
- Derivatization : Convert -OH to ethers (e.g., methyl ether) or esters to alter lipophilicity (logP) and membrane permeability .
- Bioactivity Assays : Test antimicrobial activity (MIC) against S. aureus or cytotoxicity (IC₅₀) in cancer cell lines .
- Data Analysis : Correlate substituent size (e.g., bulkier groups) with reduced binding to target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
